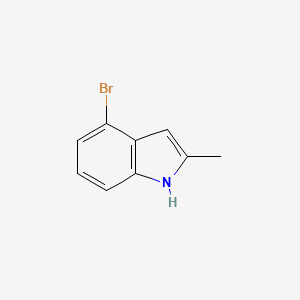

4-Bromo-2-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPXKYWAYTGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618343 | |

| Record name | 4-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-18-0 | |

| Record name | 4-Bromo-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Bromo-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methyl-1H-indole (CAS No: 6127-18-0), a key heterocyclic building block in pharmaceutical research and organic synthesis. While this compound is commercially available, its complete, experimentally verified spectroscopic data is not consistently published in public-access databases. This guide consolidates available information, presents expected spectral characteristics based on analogous structures, and provides detailed experimental protocols for obtaining and analyzing the necessary data.

Overview of this compound

This compound is a brominated indole derivative widely used as an intermediate in the synthesis of biologically active molecules.[1] Its structure lends itself to further functionalization, particularly through cross-coupling reactions at the bromine-substituted position, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and serotonin receptor modulators.[1]

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is often provided by commercial suppliers upon purchase but is not extensively cataloged in public literature.[1][2] The following tables summarize the expected and reported data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. The following tables outline the anticipated chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | 8.0 - 8.3 | broad singlet | - |

| H7 | 7.2 - 7.4 | doublet | ~8.0 |

| H5 | 7.1 - 7.2 | triplet | ~8.0 |

| H6 | 7.0 - 7.1 | doublet | ~8.0 |

| H3 | 6.2 - 6.4 | singlet | - |

| CH₃ (at C2) | 2.4 - 2.5 | singlet | - |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The NH proton is exchangeable with D₂O.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 137 - 139 |

| C7a | 135 - 136 |

| C3a | 128 - 130 |

| C5 | 124 - 126 |

| C6 | 122 - 124 |

| C7 | 112 - 114 |

| C4 | 111 - 113 |

| C3 | 100 - 102 |

| CH₃ (at C2) | 13 - 15 |

Note: The assignment is based on general indole chemical shifts and substituent effects.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3350 - 3450 | Medium, Sharp |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic, CH₃) | Stretching | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretching | 1580 - 1620 | Medium-Strong |

| C-N | Stretching | 1280 - 1350 | Medium |

| C-Br | Stretching | 550 - 650 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₉H₈BrN | |

| Molecular Weight | 210.07 g/mol | |

| Monoisotopic Mass | 208.98401 Da | |

| Expected [M]⁺ and [M+2]⁺ | m/z 209 and 211 | The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) results in two peaks of nearly equal intensity, separated by 2 m/z units. |

| Key Fragment Ions | m/z 130 ([M-Br]⁺) | Loss of the bromine atom is a common fragmentation pathway. |

Note: Mass spectra of derivatives of this compound have been reported in patent literature, confirming its utility as a synthetic intermediate.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : Approximately 16 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay (D1) : 1-5 seconds.

-

Number of Scans : 8-16 scans.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled single-pulse sequence with NOE.

-

Spectral Width : Approximately 240 ppm.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans : 1024-4096 scans, depending on sample concentration.

-

-

Data Processing : Apply Fourier transform to the acquired FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol (ATR)

-

Instrument Setup : Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing : The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation :

-

Instrument : Gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar capillary column (e.g., 5% phenyl polysiloxane).

-

Injection Volume : 1 µL.

-

Oven Program : Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

-

-

MS Detection (Electron Ionization - EI) :

-

Ionization Energy : Standard 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : ~230 °C.

-

-

Data Analysis : Analyze the resulting mass spectrum for the parent molecular ion peaks ([M]⁺ and [M+2]⁺) and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of a chemical entity like this compound follows a logical workflow to confirm its structure and purity.

Caption: General workflow for the synthesis and spectroscopic validation of this compound.

References

- 1. Atomfair this compound C9H8BrN CAS 6127-18-0 - ATOMFAIR [atomfair.com]

- 2. 6127-18-0 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive bromine atom on the benzene ring and a nucleophilic nitrogen within the indole core, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in medicinal chemistry and drug development.

Chemical and Physical Properties

While some experimental physical properties of this compound are not extensively documented in publicly available literature, its fundamental chemical characteristics have been established. The physical state of the compound is reported as a yellow to brown liquid or solid.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2][3] |

| CAS Number | 6127-18-0 | [2][3] |

| Appearance | Yellow to Brown Liquid or Solid | [1] |

| Predicted Boiling Point | 325.1 ± 22.0 °C at 760 mmHg | [4] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. However, analysis of related structures, such as 4-bromo-3-methyl-1H-indole and other substituted indoles, can provide an expected pattern of signals.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group at the C2 position, and a broad singlet for the N-H proton of the indole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts influenced by the bromine and methyl substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3400-3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the indole nucleus and the bromine substituent. The indole ring is electron-rich and susceptible to electrophilic attack, while the bromine atom provides a handle for various cross-coupling reactions.

Electrophilic Aromatic Substitution

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the stability of the resulting intermediate. Common electrophilic substitution reactions include:

-

Halogenation: Further halogenation can occur at the C3 position.

-

Nitration: Introduction of a nitro group, usually at the C3 position.

-

Sulfonation: Reaction with a sulfonating agent to introduce a sulfonic acid group.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, typically at the C3 position.

N-Functionalization

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces an alkyl group on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylindole.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical agents and functional materials.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl substituents at the C4 position.

-

Heck-Mizoroki Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the formation of 4-alkenyl-2-methyl-1H-indoles.

-

Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system to introduce an alkynyl group at the C4 position.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond, yielding 4-amino-2-methyl-1H-indoles.

The general workflow for these cross-coupling reactions is depicted below.

Caption: General workflow for functionalizing this compound via cross-coupling.

Role in Drug Discovery and Development

Substituted indoles are a prominent class of privileged structures in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. Brominated indoles, in particular, have garnered significant interest due to their diverse biological activities.[5]

Derivatives of this compound are utilized as key intermediates in the synthesis of bioactive molecules. For instance, they serve as building blocks in the development of serotonin receptor modulators.[3] The serotonin system is a critical target for drugs treating a range of central nervous system disorders, including depression, anxiety, and schizophrenia.

The general synthetic strategy for creating diverse libraries of compounds for drug discovery often involves leveraging the reactivity of the 4-bromo position.

Caption: A typical workflow for utilizing this compound in drug discovery.

While specific signaling pathways directly modulated by this compound are not extensively detailed, the broader class of brominated indoles has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties.[5] These activities are often linked to the modulation of key signaling pathways such as NF-κB and various kinase cascades. Further research into the specific biological targets of this compound derivatives is a promising area for future drug development efforts.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are proprietary to various research entities and not always publicly disseminated. However, general procedures for analogous reactions are well-established in the chemical literature. Researchers should adapt these standard protocols, optimizing reaction conditions such as catalyst, ligand, base, solvent, and temperature for the specific substrate.

General Procedure for Suzuki-Miyaura Coupling:

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-methyl-1H-indole.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity at both the indole nitrogen and the C4-bromo position allows for the construction of a wide array of complex molecules. This makes it a particularly important building block for medicinal chemists and drug development professionals seeking to create novel therapeutic agents. While a comprehensive dataset of its physical and spectroscopic properties is not fully available in the public domain, its established reactivity provides a solid foundation for its application in the synthesis of diverse chemical libraries for biological screening and the development of new pharmaceuticals.

References

- 1. This compound | 6127-18-0 [sigmaaldrich.cn]

- 2. 6127-18-0 | this compound - Capot Chemical [capotchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. 4-BROMO-1-METHYL-1H-INDOLE CAS#: 590417-55-3 [amp.chemicalbook.com]

4-Bromo-2-methyl-1H-indole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its indole core is a common motif in a wide array of biologically active molecules, and the presence of a bromine atom at the 4-position provides a versatile handle for further functionalization, particularly through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications. The CAS Number for this compound is 6127-18-0.[1]

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom substituted at the 4-position and a methyl group at the 2-position of the indole ring.

Table 1: Molecular Properties

| Property | Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| CAS Number | 6127-18-0 |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2N1)Br) |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Physical State | Solid (predicted) |

| Melting Point | Data not available |

| ¹H NMR Spectrum | Data not available for this specific isomer. See spectral data for related compounds for reference. |

| ¹³C NMR Spectrum | Data not available for this specific isomer. See spectral data for related compounds for reference. |

| IR Spectrum (cm⁻¹) | Characteristic peaks expected for N-H stretching (~3400), C-H aromatic stretching (~3100), C-H aliphatic stretching (~2900), C=C aromatic stretching (~1600), and C-Br stretching (below 1000). |

| Mass Spectrum (m/z) | Expected molecular ion peaks at [M]+ and [M+2]+ with approximately 1:1 ratio, characteristic of a monobrominated compound. |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]

Reaction Scheme:

(3-Bromophenyl)hydrazine + Propan-2-one → this compound

Methodology:

-

Hydrazone Formation: In a round-bottom flask, dissolve (3-bromophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add propan-2-one (1.1 equivalents) to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Indolization (Cyclization): Once the hydrazone formation is complete, an acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid (H₂SO₄).[3] The reaction mixture is then heated, typically between 80-120 °C, for several hours.

-

Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and neutralized with a base, such as a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[4] This reaction is instrumental in the synthesis of more complex molecules, including potential pharmaceutical candidates.[5]

Reaction Scheme:

This compound + Phenylboronic acid → 2-Methyl-4-phenyl-1H-indole

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).[6]

-

Solvent Addition and Reaction: A degassed solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME and water, is added via syringe.[7] The reaction mixture is then heated to 80-100 °C and stirred vigorously for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield 2-methyl-4-phenyl-1H-indole.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its utility is primarily derived from the reactivity of the bromine atom, which allows for the straightforward introduction of various substituents onto the indole scaffold through well-established cross-coupling methodologies. The experimental protocols provided herein offer a foundation for the synthesis and further functionalization of this versatile building block.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Versatile Role of 4-Bromo-2-methyl-1H-indole as a Synthetic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its indole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position provides a unique combination of reactivity and structural features, making it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key transformations, quantitative data, and visualization of relevant biological pathways.

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, enabling the facile introduction of aryl, vinyl, and amino functionalities.[3] These reactions are fundamental in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds. The methyl group at the 2-position can influence the electronic properties and steric environment of the indole ring, potentially impacting the biological activity of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN | [4] |

| Molecular Weight | 210.07 g/mol | [4] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| CAS Number | 6127-18-0 | [4] |

Core Synthetic Applications and Experimental Protocols

This compound is a key starting material for a variety of synthetic transformations. The following sections detail the experimental protocols for its application in several crucial C-C and C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and vinyl-substituted indoles.

Experimental Protocol:

A representative procedure for the Suzuki-Miyaura coupling of a bromo-indole with an arylboronic acid is as follows:

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene (5 mL) and ethanol (1 mL) is added an aqueous solution of sodium carbonate (2 M, 2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-1H-indole.

Quantitative Data for Suzuki-Miyaura Coupling of Analagous Bromo-indoles:

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Adapted from[3] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 | Adapted from[3] |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | Adapted from[3] |

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable route to vinyl-substituted indoles.

Experimental Protocol:

A general procedure for the Heck reaction of a bromo-indole with an acrylate is as follows:

A mixture of this compound (1.0 eq), the desired acrylate (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C under an argon atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding 4-vinyl-2-methyl-1H-indole derivative.

Quantitative Data for Heck Reaction of Analagous Bromo-indoles:

| Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 75 | Adapted from[5] |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 82 | Adapted from[5] |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 68 | Adapted from[5] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl indoles.

Experimental Protocol:

A typical procedure for the Buchwald-Hartwig amination of a bromo-indole is as follows:

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene is heated at 110 °C under an argon atmosphere for 18 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 4-amino-2-methyl-1H-indole derivative.

Quantitative Data for Buchwald-Hartwig Amination of Analagous Bromo-indoles:

| Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 88 | Adapted from[6][7] |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 91 | Adapted from[6][7] |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 79 | Adapted from[6][7] |

Applications in Drug Discovery and Bioactive Molecules

Derivatives of this compound have shown promise as scaffolds for the development of various therapeutic agents, particularly kinase inhibitors and serotonin receptor modulators.

Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors. By functionalizing the 4-position of the 2-methyl-1H-indole core, it is possible to synthesize potent and selective kinase inhibitors.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified MAPK signaling pathway and the potential point of intervention for an indole-based kinase inhibitor.

Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs used to treat neuropsychiatric disorders. The indole structure is a key pharmacophore in many serotonin receptor ligands.

Signaling Pathway: Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor, a Gq/11-coupled GPCR, is involved in various physiological and pathological processes in the central nervous system. Its signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide range of substituted indole derivatives. The strategic functionalization of this scaffold has led to the discovery of potent kinase inhibitors and serotonin receptor modulators, highlighting its importance in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthetic intermediate. Further investigations into novel transformations and applications of this compound are anticipated to continue to enrich the fields of medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-2-methyl-1H-indole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methyl-1H-indole, a halogenated derivative of the indole scaffold, has emerged as a significant building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom at the 4-position and a methyl group at the 2-position, offer versatile handles for molecular elaboration, leading to the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern synthetic methodologies, and key applications of this compound, with a focus on its role in drug discovery and materials science. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of a Brominated Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom onto this scaffold, as in this compound, profoundly influences its chemical reactivity and biological activity. The bromine atom serves as a versatile functional group, enabling a variety of cross-coupling reactions, while the methyl group at the 2-position can enhance metabolic stability and modulate binding interactions with biological targets.

This guide delves into the history of this compound, tracing its origins from its first reported synthesis to its current applications as a key intermediate in the development of novel therapeutics, particularly as modulators of serotonin receptors.

Discovery and Historical Context

The initial discovery and synthesis of this compound are rooted in the broader exploration of indole chemistry. While a definitive "discovery" paper focusing solely on this compound is not readily apparent in early literature, its synthesis is logically derived from established methods for indole formation, most notably the Fischer indole synthesis. This classical reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a ketone or aldehyde.[1]

The logical precursors for the Fischer indole synthesis of this compound would be (3-bromophenyl)hydrazine and acetone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the indole ring.

dot

Caption: Fischer Indole Synthesis of this compound.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and identifying properties of this compound.

| Property | Value | Reference |

| CAS Number | 6127-18-0 | [3][4] |

| Molecular Formula | C₉H₈BrN | [3] |

| Molecular Weight | 210.07 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 120-124 °C |

While a dedicated, fully assigned high-resolution NMR spectrum for this compound is not consistently available in the public domain, data from related structures provide valuable insights. For instance, the 1H and 13C NMR spectra of various bromo- and methyl-substituted indoles have been reported, allowing for predictable chemical shift ranges.[2] The proton NMR would be expected to show characteristic signals for the aromatic protons, the N-H proton, and the C2-methyl group. Similarly, the carbon NMR would display distinct resonances for the nine carbon atoms of the indole ring system.

Modern Synthetic Protocols

While the Fischer indole synthesis represents a classical approach, several modern and efficient methods have been developed for the synthesis of this compound and its derivatives. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine atom at a later stage of the synthesis or to utilize a pre-brominated starting material for further elaboration. For example, the Buchwald-Hartwig amination or Suzuki coupling can be employed to construct the indole ring or modify a pre-existing brominated indole.[5]

dot

Caption: General workflow for the synthesis and functionalization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

-

Applications in Research and Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly pronounced in the development of compounds targeting the central nervous system.

Serotonin Receptor Modulators

A significant application of this compound is in the synthesis of serotonin receptor modulators. The indole scaffold is a common feature in ligands for various serotonin (5-HT) receptor subtypes. The ability to functionalize the 4-position of the indole ring via the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity.[6]

dot

Caption: Role as a serotonin receptor modulator.

Other Therapeutic Areas

The versatility of this compound extends beyond serotonin receptor ligands. The indole core is implicated in a wide range of biological activities, and derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to introduce diverse substituents at the 4-position through cross-coupling reactions is a powerful tool for generating libraries of compounds for high-throughput screening in various disease models.

Conclusion

This compound, since its conceptualization through classical synthetic routes like the Fischer indole synthesis, has evolved into a cornerstone of modern organic and medicinal chemistry. Its strategic combination of a reactive bromine handle and a stabilizing methyl group on the privileged indole scaffold provides a robust platform for the synthesis of complex and biologically active molecules. This technical guide has provided an in-depth look at its history, synthesis, and diverse applications, underscoring its continued importance for researchers and drug development professionals. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is set to expand, paving the way for future discoveries in medicine and materials science.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4-Bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Hazard Identification and Classification

Based on data from similar bromo-indole compounds, 4-Bromo-2-methyl-1H-indole should be treated as a hazardous substance with the potential for acute toxicity, as well as skin, eye, and respiratory irritation. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is based on data for structurally similar compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data for this compound and Analogues

| Property | This compound | 4-Bromo-1-methylindole | 4-Bromoindole |

| Molecular Formula | C₉H₈BrN | C₉H₈BrN | C₈H₆BrN |

| Molecular Weight | 210.07 g/mol | 210.07 g/mol | 196.04 g/mol |

| Appearance | Not specified (likely a solid) | Liquid | Yellow to brown liquid |

| Boiling Point | Not available | 300.9±15.0 °C (Predicted)[1] | 283-285 °C |

| Density | Not available | 1.456 g/mL at 25 °C[2] | 1.563 g/mL at 25 °C[3] |

| Flash Point | Not available | >110 °C (>230 °F) - closed cup[2] | 110 °C (230 °F) - closed cup[3] |

| Storage Temperature | 2-8°C (Recommended)[1] | 2-8°C[1] | 4°C, under inert gas, protect from light[4] |

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |

| Respiratory Protection | Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of airborne particles, which may cause respiratory irritation. |

Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.

Caption: Safe handling workflow for this compound.

Detailed Methodologies

Weighing and Transfer:

-

Place an analytical balance inside a chemical fume hood or use an enclosed balance.

-

Cover the work surface with absorbent bench paper.

-

Use a pre-weighed, sealed container (e.g., a vial with a cap) to receive the compound.

-

Carefully transfer the desired amount of this compound to the container using a spatula.

-

Seal the container immediately after transfer.

-

Re-weigh the sealed container to determine the exact amount of compound transferred.

In Case of a Spill:

-

Evacuate the immediate area and alert personnel.

-

If the spill is significant, contact your institution's emergency response team.

-

For minor spills within a fume hood, wear appropriate PPE and use an inert absorbent material to collect the spilled solid.

-

Place the absorbent material and any contaminated items into a sealed container for disposal as halogenated hazardous waste.

-

Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicology and Ecotoxicology

Specific toxicological and ecotoxicological data for this compound are not available. However, based on related compounds, it is prudent to assume that it may be harmful to aquatic life. Do not allow this compound to enter drains or waterways.

Disposal Considerations

All waste containing this compound, including contaminated lab supplies and rinsates, must be disposed of as halogenated hazardous waste in accordance with local, state, and federal regulations. Use a designated, properly labeled waste container.

Logical Relationship for Emergency Response

In the event of an emergency, a clear and logical response is critical. The following diagram illustrates the decision-making process.

Caption: Emergency response decision tree.

References

A Theoretical and Computational Chemistry Whitepaper on 4-Bromo-2-methyl-1H-indole: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed theoretical and computational methodologies for the study of 4-Bromo-2-methyl-1H-indole, a significant heterocyclic compound. Due to the limited availability of specific published computational studies on this molecule, this paper outlines a robust research framework based on established computational techniques applied to analogous bromo-substituted aromatic compounds. The guide details proposed experimental protocols for synthesis and spectroscopic characterization, and a complete workflow for in-silico analysis using Density Functional Theory (DFT). This includes geometric optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO). The objective is to provide researchers with a thorough blueprint for conducting and reporting on the computational and theoretical properties of this compound, thereby facilitating its further application in medicinal chemistry and materials science. This compound serves as a crucial building block in the synthesis of bioactive molecules, particularly in the development of serotonin receptor modulators[1]. It is frequently used in cross-coupling reactions like Suzuki and Heck to construct more complex indole derivatives[1].

Introduction to this compound

This compound is a halogenated derivative of the indole scaffold, a core structure in numerous natural products and pharmaceuticals. The presence of the bromine atom and the methyl group at positions 4 and 2 respectively, significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Understanding the molecular geometry, vibrational modes, and electronic structure of this compound through computational methods can provide deep insights into its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the properties of such molecules at the atomic level. This guide proposes a standard computational approach that has been successfully applied to similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde and 4-chloro-2-bromoaniline, to predict and analyze the characteristics of this compound.

Proposed Experimental Protocols

Detailed experimental validation is crucial for complementing and verifying computational findings. Below are the proposed standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A general and established method for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a plausible route would involve the reaction of (4-bromophenyl)hydrazine with acetone under acidic conditions.

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of (4-bromophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.

-

The solvent is removed under reduced pressure.

-

The resulting crude hydrazone is added to a pre-heated acidic catalyst (e.g., polyphosphoric acid at 100 °C) and the mixture is stirred for 30-60 minutes.

-

The reaction mixture is cooled to room temperature and then poured into ice-water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum is recorded in the 4000-400 cm⁻¹ range. The characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching are identified and compared with calculated vibrational frequencies.

NMR Spectroscopy:

-

Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Analysis: ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Proposed Computational Methodology

The following section outlines a detailed workflow for the theoretical investigation of this compound using DFT.

Caption: Proposed workflow for computational analysis.

Software

All quantum chemical calculations can be performed using the Gaussian 09 or a more recent software package. The visualization of molecular structures, orbitals, and electrostatic potential maps can be done with GaussView or other suitable molecular visualization software.

Geometric Optimization

The initial molecular structure of this compound is built using a molecular editor. The geometry is then optimized to find the global minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p). This basis set is chosen for its reliability in providing accurate geometries and electronic properties for organic molecules containing halogens.

The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values of the software.

Vibrational Frequency Calculations

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated frequencies, after applying a suitable scaling factor (typically around 0.96 for B3LYP), can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties Analysis

Using the optimized molecular geometry, several key electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for evaluating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is plotted on the molecule's electron density surface. It provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

Data Presentation

The quantitative results from the proposed computational studies should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | Value |

| C4-Br | Value | |

| N1-H1 | Value | |

| C2-C1' (Methyl) | Value | |

| Bond Angle | C3-C4-C5 | Value |

| C4-C3a-N1 | Value | |

| H1-N1-C2 | Value | |

| Dihedral Angle | C4-C5-C6-C7 | Value |

(Note: This table should be populated with all unique and significant bond lengths, bond angles, and dihedral angles from the optimized geometry.)

Table 2: Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | Value | Value | Value | N-H stretch |

| ν(C-H) aromatic | Value | Value | Value | Aromatic C-H stretch |

| ν(C-H) aliphatic | Value | Value | Value | Methyl C-H stretch |

| ν(C=C) | Value | Value | Value | Aromatic ring stretch |

| ν(C-Br) | Value | Value | Value | C-Br stretch |

(Note: This table provides a framework for comparing the computationally predicted vibrational modes with experimentally observed FT-IR or Raman peaks.)

Table 3: Key Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Energy Gap (ΔE) | Value (eV) |

| Dipole Moment | Value (Debye) |

(Note: This table summarizes the most important calculated electronic properties that describe the molecule's reactivity and polarity.)

Logical Relationships and Visualization

The relationship between different computational and experimental tasks can be visualized to illustrate the logical flow of a comprehensive study.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2-methyl-1H-indole as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 4-position via Suzuki coupling opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following protocols are based on established methodologies for similar bromo-heterocyclic compounds and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] In the context of this compound, the reaction facilitates the formation of a new carbon-carbon bond at the C4 position of the indole ring. The catalytic cycle, a fundamental concept in organometallic chemistry, involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired product and regenerate the active catalyst.[1][2]

General Reaction Scheme

Caption: General Suzuki Coupling Reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is contingent on the careful selection of several key parameters. The following table summarizes common reagents and conditions that can be optimized for this specific substrate.

| Parameter | Options | Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | The choice of catalyst and ligand is crucial and substrate-dependent. For N-H containing substrates like indoles, certain ligands can prevent catalyst inhibition. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[3] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4][5] Degassing the solvent is critical to prevent oxidation of the palladium catalyst. |

| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, boronate esters (e.g., pinacol esters) | A wide range of boronic acids and their derivatives can be used, allowing for the introduction of diverse functionalities.[4][5][6] |

| Temperature | Room Temperature to 120 °C | The reaction temperature will depend on the reactivity of the coupling partners and the chosen catalyst system. Microwave irradiation can sometimes be employed to reduce reaction times.[4][5][6] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Standard Thermal Conditions

This protocol is adapted from procedures used for the Suzuki coupling of other bromo-heterocycles.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-indole.

Protocol 2: Microwave-Assisted Conditions

Microwave heating can often accelerate the reaction, leading to shorter reaction times and potentially improved yields.[4][5][6]

Materials:

-

Same as Protocol 1

-

Microwave reaction vial

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol% with a suitable ligand like XPhos, 10 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

Add the degassed solvent (e.g., dioxane/water, 5:1).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-140 °C for 10-30 minutes.

-

After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Example Reaction Conditions

The following table summarizes representative reaction conditions for Suzuki couplings of analogous bromo-N-H-heterocycles, which can be used as a guide for reactions with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |

| 1 | 7-Bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C / 2h (MW) | 70 |

| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 °C / 2h | High |

| 3 | 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 °C | Good |

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow

Caption: Suzuki Coupling Experimental Workflow.

Simplified Suzuki Catalytic Cycle

Caption: Simplified Suzuki Catalytic Cycle.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. odinity.com [odinity.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heck Coupling of 4-Bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck coupling of 4-Bromo-2-methyl-1H-indole with various alkenes. The indole scaffold is a privileged structure in medicinal chemistry, and the C4-functionalization of indoles via Heck coupling offers a versatile strategy for the synthesis of novel drug candidates and complex molecular architectures. The following protocols are based on established methodologies for the Heck reaction of bromo-indoles and related heterocyclic compounds.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is widely used in organic synthesis due to its tolerance of a broad range of functional groups and its ability to form substituted alkenes with high stereoselectivity.[2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[3]

General Considerations for Heck Coupling of this compound

While this compound is a suitable substrate for Heck coupling, careful optimization of reaction conditions is often necessary to achieve high yields and selectivity. Key parameters to consider include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For bromoarenes, which are generally less reactive than their iodo counterparts, the use of phosphine ligands is often beneficial to facilitate the oxidative addition step.[1] Microwave-assisted heating can also significantly accelerate the reaction rate.[4][5]

Comparative Summary of Heck Coupling Protocols

The following table summarizes various Heck coupling protocols applicable to this compound, based on analogous reactions reported in the literature for other bromo-heterocycles. This allows for a comparative analysis of different reaction conditions.

| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Alkene Substrate | Representative Yield (%) | Reference |

| Protocol 1: Conventional Thermal Heck | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (3) | DMF | 110 | 6 | Styrene | 78 (estimated) | [6] |

| Protocol 2: Aqueous Heck | Na₂PdCl₄ (5) | Sulfonated SPhos (12.5) | Na₂CO₃ (2) | Water/Acetonitrile (1:1) | 80 | 1-2 | Acrylic Acid | 90+ (estimated) | [7] |

| Protocol 3: Microwave-Assisted Heck | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N (3) | DMF | 150 (Microwave) | 0.25 | Ethyl Acrylate | High (not specified) | [4] |

| Protocol 4: Ligand-Free Microwave Heck | Pd(OAc)₂ (1) | None | NaOAc (1.1) | NMP | 200 (Microwave) | 0.5 | n-Butyl Acrylate | 85-95 (estimated) | [4] |

Experimental Protocols

Protocol 1: Conventional Thermal Heck Coupling with Styrene

This protocol describes a standard set of conditions for the Heck coupling of this compound with styrene using a palladium acetate catalyst and triphenylphosphine as a ligand.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

-

Add potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), and triphenylphosphine (0.2 mmol, 20 mol%).

-

Add anhydrous DMF (5 mL) via syringe.

-

Add styrene (1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Heck Coupling with Acrylic Acid

This protocol outlines an environmentally friendly approach using a water-soluble ligand and a mixture of water and acetonitrile as the solvent.[7]

Materials:

-

This compound

-

Acrylic acid

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Sulfonated SPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl-3-sulfonic acid sodium salt)

-

Sodium carbonate (Na₂CO₃)

-

Degassed water and acetonitrile

-

Microwave vial or standard reaction vessel

Procedure:

-

In a microwave vial, combine sodium tetrachloropalladate(II) (0.05 mmol, 5 mol%) and sulfonated SPhos (0.125 mmol, 12.5 mol%).

-

Purge the vial with an inert gas.

-

Add a degassed 1:1 mixture of water and acetonitrile (5 mL).

-

Add this compound (1.0 mmol, 1.0 equiv) and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Add acrylic acid (1.5 mmol, 1.5 equiv).

-

Seal the vial and heat the reaction mixture to 80 °C for 1-2 hours (conventional or microwave heating can be used).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Acidify the reaction mixture with 1M HCl to pH ~2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: Microwave-Assisted Heck Coupling with Ethyl Acrylate

This protocol utilizes microwave irradiation to significantly reduce the reaction time for the coupling with an activated alkene like ethyl acrylate.[4]

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave reactor and appropriate vials

Procedure:

-

To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Add anhydrous DMF (4 mL).

-

Add triethylamine (3.0 mmol, 3.0 equiv) and ethyl acrylate (1.5 mmol, 1.5 equiv).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work up the reaction mixture as described in Protocol 1.

-

Purify the product by column chromatography.

Visualizations

General Heck Coupling Catalytic Cycle

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Conventional Thermal Heck Coupling

Caption: Workflow for a typical conventional Heck coupling experiment.

Experimental Workflow for Microwave-Assisted Aqueous Heck Coupling

Caption: Workflow for a microwave-assisted aqueous Heck coupling.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)2 as the Catalyst Under Microwave Irradiation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Bromo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors utilizing 4-Bromo-2-methyl-1H-indole as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the adenine region of ATP. The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position of the indole ring offers a unique platform for generating diverse chemical libraries for screening against various kinase targets.

The primary synthetic strategies discussed herein involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino functionalities at the 4-position, which is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the synthesized compounds.

Key Synthetic Strategies

The bromine atom at the C4 position of this compound is the key functional group that enables the diversification of the indole scaffold. The following cross-coupling reactions are fundamental to this process.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it is employed to introduce various aryl and heteroaryl moieties at the 4-position of the indole core. These introduced groups can form key interactions with the hinge region or other pockets of the kinase ATP-binding site.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a diverse range of primary and secondary amines at the 4-position. The amino group can act as a hydrogen bond donor or acceptor, significantly influencing the binding affinity and selectivity of the inhibitor.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions starting from this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-2-methyl-1H-indole derivatives.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-